molecular formula C17H17N3O2S B6475648 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline CAS No. 2468874-23-7

6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline

Cat. No.: B6475648
CAS No.: 2468874-23-7
M. Wt: 327.4 g/mol
InChI Key: KWHJSHCYHRKQMK-UHFFFAOYSA-N
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Description

“6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline” is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has been reported in various studies. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the diastereoselective synthesis of a related compound through the addition of methyllithium to an imine .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 43 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 tertiary amine (aromatic), and 2 ethers (aromatic) .

Scientific Research Applications

6,7-Dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential as an anti-tumor agent, an anti-inflammatory agent, an antioxidant, and an anti-bacterial agent. It has also been studied for its potential as a material for organic electronics and as a photosensitizer for photodynamic therapy.

Mechanism of Action

Target of Action

Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways .

Mode of Action

Quinazoline derivatives typically exert their effects by binding to their target proteins, thereby modulating their activity. This can lead to changes in cellular signaling and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .

Advantages and Limitations for Lab Experiments

The main advantage of 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline for lab experiments is its relatively simple synthesis method. The main limitation is that its mechanism of action is not yet fully understood, which can limit its effectiveness in some applications.

Future Directions

There are a number of potential future directions for 6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline. These include further research into its mechanism of action, its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, its potential as an antioxidant, and its potential as an antibacterial agent. Additionally, further research could be conducted into its potential as a material for organic electronics and as a photosensitizer for photodynamic therapy.

Synthesis Methods

6,7-Dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline can be synthesized by a two-step reaction. The first step involves the condensation of a thiophene-3-carboxaldehyde and an appropriate amine to form a Schiff base. The second step involves the cyclization of the Schiff base with an appropriate oxidant to form the desired quinazoline derivative.

Properties

IUPAC Name

5-(6,7-dimethoxyquinazolin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-17(12)20-5-3-16-11(9-20)4-6-23-16/h4,6-8,10H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJSHCYHRKQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC4=C(C3)C=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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